GTPgammaS is classified as a nucleotide analog, specifically a modified guanosine nucleotide. It is synthesized from guanosine triphosphate through chemical modification, replacing the terminal oxygen atom of the gamma phosphate with a sulfur atom. This modification prevents hydrolysis, allowing for prolonged activation of G-proteins in experimental settings. Its CAS number is 94825-44-2, and it has an exact mass of 538.97 g/mol in its free acid form .
The synthesis of GTPgammaS typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
GTPgammaS features a complex molecular structure characterized by:
The presence of the sulfur atom in place of oxygen significantly alters the compound's reactivity and stability compared to its natural counterpart, guanosine triphosphate.
GTPgammaS participates in various biochemical reactions primarily related to G-protein signaling pathways. Its non-hydrolyzable nature allows it to serve as a stable substrate for G-proteins, facilitating studies on receptor activation and downstream signaling events.
In experimental setups, GTPgammaS can be used alongside radiolabeled compounds or in scintillation proximity assays (SPA) to quantify binding interactions and assess receptor-mediated activation .
The mechanism of action for GTPgammaS involves its interaction with G-proteins:
Data suggest that GTPgammaS binding leads to sustained activation of G-proteins due to its resistance to hydrolysis, making it an effective tool for probing dynamic cellular processes .
GTPgammaS has several significant applications in scientific research:
Guanosine 5'-O-[gamma-thio]triphosphate (GTPγS), a non-hydrolyzable analog of guanosine triphosphate, has revolutionized our understanding of G-protein-coupled receptor signaling mechanisms. By resisting hydrolysis catalyzed by guanosine triphosphatase enzymes in Gα subunits, GTPγS stabilizes G-proteins in their active conformation, enabling detailed exploration of signal transduction events proximal to receptor activation. This section delineates the structural and kinetic foundations of GTPγS-mediated G-protein activation through four interconnected frameworks.
Non-hydrolyzable guanosine triphosphate analogs like GTPγS function as mechanistic traps that arrest G-protein activation cycles at distinct stages. The thiophosphate substitution at the gamma position prevents nucleophilic attack by water molecules during the hydrolysis step, resulting in permanent Gα activation until nucleotide dissociation occurs [1] [4]. This property transforms transient signaling events into biochemically measurable endpoints, enabling quantification of G-protein-coupled receptor activation through downstream effector recruitment or nucleotide binding assays.
The molecular basis of GTPγS resistance lies in the altered coordination geometry within the Gα nucleotide-binding pocket. While natural guanosine triphosphate forms a coordination complex with magnesium ions and catalytic residues that facilitates hydrolysis, the sulfur atom disrupts this arrangement, particularly affecting the positioning of the catalytic glutamine residue in switch region II [3] [7]. This fundamental alteration creates a quasi-stable ternary complex (agonist-receptor-G-protein-GTPγS) that permits detailed structural interrogation of activated states inaccessible with native nucleotides.
Table 1: Biochemical Properties of Guanosine 5'-O-[gamma-Thio]triphosphate Compared to Natural Guanosine Triphosphate
Property | GTPγS | GTP | Significance |
---|---|---|---|
Hydrolysis Rate | Undetectable | 2-5 min⁻¹ (Gαi) | Permits stabilization of active complex |
Nucleotide-Binding Affinity (Kd) | 50-100 nM | 100-500 nM | Higher functional binding affinity |
Activation Half-life | Hours | Seconds | Enables cumulative binding measurements |
γ-Phosphate pKa | Altered due to S substitution | Standard | Altered coordination chemistry |
The experimental utility of GTPγS extends beyond G-protein-coupled receptor studies. It modulates diverse GTP-binding proteins including monomeric G-proteins, tubulin polymerization dynamics, and phosphodiesterase activation [6] [8]. In heterotrimeric G-proteins, GTPγS binding induces a 5-10 fold increase in agonist affinity for G-protein-coupled receptors, demonstrating reciprocal allostery between nucleotide and receptor binding domains [5]. This bidirectional communication forms the thermodynamic basis for quantifying receptor efficacy through GTPγS binding assays, where agonist-stimulated nucleotide binding serves as a proximal readout of receptor activation.
Guanosine 5'-O-[gamma-Thio]triphosphate binding initiates hierarchical allosteric transitions throughout the heterotrimeric G-protein complex. The primary allosteric event occurs within the Gα subunit, where GTPγS binding triggers a 100-fold reduction in affinity for guanine nucleotide dissociation inhibitors, enabling spontaneous subunit dissociation [9] [10]. This molecular rearrangement exposes previously sequestered interfaces on both Gα and Gβγ subunits, facilitating effector protein recruitment.
Allosteric modulators amplify these nucleotide-dependent transitions through distinct mechanisms. The adenosine A₁ receptor modulator 2-amino-4,5,6,7-tetrahydrobenzo(beta)thiophen-3-yl 4-chlorophenylmethanone exemplifies pharmacological enhancement of GTPγS efficacy. This compound increases maximal phenylisopropyladenosine-stimulated [³⁵S]guanosine 5'-[gamma-thio]triphosphate binding in hippocampal membranes by 30-40% without altering agonist potency, characteristic of non-competitive allosteric enhancement [2]. Crucially, saturation analysis revealed that such modulators increase the number of activated G-proteins rather than their affinity for GTPγS, suggesting they promote productive receptor-G-protein coupling rather than directly affecting nucleotide binding pockets.
Table 2: Allosteric Modulation Patterns in Guanosine 5'-O-[gamma-Thio]triphosphate Binding Assays
Modulator Type | Effect on EC₅₀ | Effect on Emax | Molecular Mechanism |
---|---|---|---|
Positive Allosteric Modulator | No change | Increase | Enhanced G-protein coupling efficiency |
Negative Allosteric Modulator | Increase | Decrease | Stabilized uncoupled receptor state |
Agonistic Allosteric Modulator | Decrease | Increase | Direct G-protein activation |
Inverse Agonist | Right shift | Suppressed basal | Stabilized inactive conformation |
Parathyroid hormone 1 receptor studies reveal that GTPγS sensitivity defines distinct receptor conformations. Agonists exhibit 3-5 fold higher affinity for the G-protein-coupled state (RG) compared to the uncoupled state (R), while antagonists show state-independent binding [5]. This differential affinity manifests structurally as a "closed" conformation in the RG complex versus an "open" conformation in the uncoupled state, as evidenced by differential accessibility of N-terminal and juxtamembrane binding domains. Guanosine 5'-O-[gamma-Thio]triphosphate stabilizes the closed conformation through allosteric networks extending from the nucleotide-binding pocket to extracellular receptor domains.
Solution nuclear magnetic resonance and small-angle X-ray scattering studies demonstrate that GTPγS binding imposes unprecedented rigidity on Gα subunits. In the guanosine 5'-O-[gamma-thio]triphosphate-bound state, Gαi1 exhibits a rigid, closed arrangement between its Ras-like and helical domains, with interdomain motions restricted to the picosecond-nanosecond timescale [3] [7]. This contrasts markedly with the dynamic equilibrium between open and closed states observed in guanosine diphosphate-bound forms, where microsecond-millisecond conformational exchanges predominate.
The molecular basis for this stabilization involves γ-phosphate coordination networks that lock switch regions I and II into active configurations. Specifically, GTPγS forms hydrogen bonds with Thr181 in switch I and Gly203 in switch II that are maintained indefinitely due to hydrolysis resistance [7]. These interactions stabilize a conformation where the Gα α-helical domain rotates approximately 15° relative to the Ras domain, occluding the nucleotide-binding pocket while exposing effector-binding interfaces. The resulting structure displays less than 1 Å root-mean-square deviation across the entire protein backbone, indicating exceptional conformational homogeneity compared to the multiple sub-states observed in apo or guanosine diphosphate-bound forms.
Table 3: Structural Methods for Probing Guanosine 5'-O-[gamma-Thio]triphosphate-Bound Conformations
Method | Resolution | Timescale Sensitivity | Key Findings |
---|---|---|---|
X-ray Crystallography | 1.5-2.8 Å | Static | Closed interdomain arrangement; ordered switch regions |
Solution Nuclear Magnetic Resonance | Atomic (backbone) | Picosecond-second | Restricted dynamics; abolished slow conformational exchange |
Small-Angle X-ray Scattering | 10-20 Å | Millisecond | Compact solution conformation matching crystals |
Molecular Dynamics Simulations | Atomic | Femtosecond-microsecond | Hydrogen bond stability; rigid body motions |
G-protein-coupled receptors selectively recognize and stabilize the "open" conformational state of Gα subunits. Nuclear magnetic resonance relaxation dispersion experiments identified two slowly interconverting states (open and closed) in guanosine diphosphate-bound Gα, with the open state exhibiting preferential receptor binding [7] [10]. Guanosine 5'-O-[gamma-Thio]triphosphate binding shifts this equilibrium completely toward the closed state, explaining its ability to promote receptor dissociation. This conformational selection model reconciles seemingly contradictory observations of both receptor-induced nucleotide exchange and nucleotide-dependent receptor affinity, positioning GTPγS as an essential tool for isolating specific states in the G-protein activation cycle.
The kinetics of GTPγS binding and G-protein activation follow a multi-step mechanism governed by guanosine diphosphate release as the rate-limiting step. In purified systems, GTPγS binding to Gα occurs with kon ≈ 10⁴ M⁻¹s⁻¹, approximately 5-fold slower than guanosine triphosphate due to steric effects of the thiophosphate moiety [4]. However, the absence of hydrolysis creates accumulating activated Gα subunits, making this nucleotide ideal for endpoint measurements of receptor-mediated G-protein activation.
The core kinetic model for receptor-catalyzed GTPγS binding comprises three interdependent reactions:
Receptor-G-protein Collision Coupling:G-protein-coupled receptor • Gαβγ (inactive) + Agonist ⇆ Agonist • G-protein-coupled receptor • Gαβγ (loose complex)
Catalytic Nucleotide Exchange:Agonist • G-protein-coupled receptor • Gαβγ + GTPγS → Agonist • G-protein-coupled receptor + Gα-GTPγS + Gβγ
Effector Recruitment:Gα-GTPγS + Effector ⇆ Gα-GTPγS • Effector (active)
This model predicts sigmoidal GTPγS binding kinetics with a rapid initial phase reflecting precoupled receptors, followed by slower membrane diffusion-limited activation [4]. Experimental validation comes from magnesium ion dependence studies, where Mg²⁺ accelerates guanosine diphosphate release 100-fold, explaining the absolute magnesium requirement for robust agonist-stimulated GTPγS binding in membrane assays [1] [4].
Table 4: Kinetic Parameters in Guanosine 5'-O-[gamma-Thio]triphosphate Binding Assays
Parameter | Value (Gαi) | Value (Gαs) | Regulating Factors |
---|---|---|---|
Basal kobs | 0.01-0.03 min⁻¹ | 0.005-0.01 min⁻¹ | Magnesium; guanosine diphosphate concentration |
Agonist-Stimulated kmax | 0.2-0.5 min⁻¹ | 0.05-0.1 min⁻¹ | Receptor density; G-protein abundance |
EC₅₀ GTPγS | 10-30 nM | 50-100 nM | Sodium ions; detergent effects |
Hill Coefficient | 1.0-1.2 | 0.8-1.0 | Receptor-G-protein stoichiometry |
Advanced GTPγS binding methodologies enable G-protein subtype-specific resolution. Antibody capture techniques combined with scintillation proximity assays permit real-time monitoring of GTPγS binding to individual Gα subtypes in heterogeneous membrane preparations [4]. These approaches reveal significant kinetic diversity, with Gαo exhibiting 3-fold faster GTPγS association rates than Gαi in neuronal membranes. Such subtype-specific kinetics translate to functional differences in effector recruitment, where GTPγS-bound Gαs activates adenylyl cyclase within seconds while Gαi-mediated inhibition requires 1-2 minutes, reflecting differential membrane diffusion and association constants for their respective effectors.
Autoradiographic mapping of agonist-stimulated [³⁵S]guanosine 5'-[gamma-thio]triphosphate binding in brain slices demonstrates region-specific activation patterns that correlate with G-protein subtype expression densities [2] [4]. For example, µ-opioid receptor agonists produce maximal GTPγS binding in periaqueductal gray and striatal regions, coinciding with high Gαi₂ expression. This spatial resolution confirms that GTPγS activation profiles reflect both receptor distribution and the relative abundance of cognate G-proteins, providing a functional cartography of G-protein-coupled receptor signaling landscapes in native tissue environments.
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